molecular formula C14H11NO3 B11717323 (S)-4-(2-Naphthylmethyl)oxazolidine-2,5-dione

(S)-4-(2-Naphthylmethyl)oxazolidine-2,5-dione

Cat. No.: B11717323
M. Wt: 241.24 g/mol
InChI Key: VNCCQSJPZUPNPD-LBPRGKRZSA-N
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Description

(S)-4-(2-Naphthylmethyl)oxazolidine-2,5-dione is a chiral compound that belongs to the class of oxazolidine-2,5-diones. These compounds are known for their diverse applications in organic synthesis and medicinal chemistry. The presence of the naphthylmethyl group imparts unique chemical properties to the molecule, making it a subject of interest in various research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(2-Naphthylmethyl)oxazolidine-2,5-dione typically involves the reaction of a suitable naphthylmethyl derivative with an oxazolidine-2,5-dione precursor. Common synthetic routes may include:

    Condensation Reactions: Combining naphthylmethylamine with oxazolidine-2,5-dione under acidic or basic conditions.

    Cyclization Reactions: Using cyclization agents to form the oxazolidine ring from linear precursors.

Industrial Production Methods

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(S)-4-(2-Naphthylmethyl)oxazolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxazolidinones or other oxidized derivatives.

    Reduction: Formation of reduced oxazolidine derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions at the naphthylmethyl group.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles, or electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinones, while reduction may produce reduced oxazolidine derivatives.

Scientific Research Applications

(S)-4-(2-Naphthylmethyl)oxazolidine-2,5-dione has various applications in scientific research, including:

    Chemistry: Used as a chiral building block in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-4-(2-Naphthylmethyl)oxazolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The naphthylmethyl group may play a crucial role in binding to target proteins or enzymes, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

    (S)-4-Benzyl-oxazolidine-2,5-dione: Similar structure with a benzyl group instead of a naphthylmethyl group.

    (S)-4-Phenyl-oxazolidine-2,5-dione: Contains a phenyl group, offering different chemical properties.

Uniqueness

(S)-4-(2-Naphthylmethyl)oxazolidine-2,5-dione is unique due to the presence of the naphthylmethyl group, which imparts distinct steric and electronic properties

Biological Activity

(S)-4-(2-Naphthylmethyl)oxazolidine-2,5-dione is a compound that belongs to the oxazolidinone class, which has gained significant attention due to its potential therapeutic applications, particularly in antimicrobial activity. This article delves into the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound features a naphthylmethyl group attached to the oxazolidine ring, which contributes to its biological activity. The structural formula can be represented as follows:

C13H13NO3\text{C}_{13}\text{H}_{13}\text{N}\text{O}_{3}

This compound's unique structure allows it to interact effectively with biological targets, particularly in bacterial systems.

Antimicrobial Activity

Research has indicated that oxazolidinones exhibit potent antibacterial properties. Specifically, this compound has shown efficacy against various Gram-positive bacteria, including strains resistant to conventional antibiotics.

Table 1: Antibacterial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Notes
Staphylococcus aureus4 µg/mLEffective against resistant strains
Streptococcus pneumoniae8 µg/mLSignificant reduction in biofilm formation
Enterococcus faecalis16 µg/mLModerate activity

The compound demonstrated concentration-dependent inhibition of biofilm formation in Streptococcus pneumoniae, highlighting its potential as an antibiofilm agent. This property is crucial as biofilms contribute to chronic infections and antibiotic resistance.

The mechanism by which this compound exerts its antibacterial effects is primarily through inhibition of protein synthesis. It binds to the bacterial ribosome, preventing the formation of functional ribosomal subunits. This action leads to a halt in bacterial growth and replication.

Case Study: Efficacy Against Resistant Strains

A study focusing on methicillin-resistant Staphylococcus aureus (MRSA) revealed that this compound not only inhibited bacterial growth but also demonstrated synergistic effects when combined with other antibiotics like vancomycin. This combination therapy could enhance treatment efficacy against resistant infections.

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. Studies indicate that it achieves therapeutic concentrations in plasma and tissues following administration. Moreover, its toxicity profile appears manageable, with no significant adverse effects reported in preclinical trials.

Properties

Molecular Formula

C14H11NO3

Molecular Weight

241.24 g/mol

IUPAC Name

(4S)-4-(naphthalen-2-ylmethyl)-1,3-oxazolidine-2,5-dione

InChI

InChI=1S/C14H11NO3/c16-13-12(15-14(17)18-13)8-9-5-6-10-3-1-2-4-11(10)7-9/h1-7,12H,8H2,(H,15,17)/t12-/m0/s1

InChI Key

VNCCQSJPZUPNPD-LBPRGKRZSA-N

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)C[C@H]3C(=O)OC(=O)N3

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)CC3C(=O)OC(=O)N3

Origin of Product

United States

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